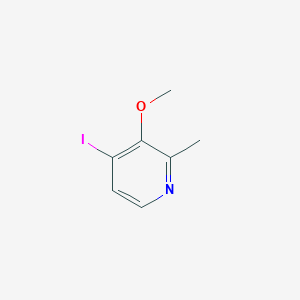

4-Iodo-3-methoxy-2-methylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

1227515-23-2 |

|---|---|

Molecular Formula |

C7H8INO |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

4-iodo-3-methoxy-2-methylpyridine |

InChI |

InChI=1S/C7H8INO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |

InChI Key |

GRXJRWLTZRYALV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1OC)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 Methoxy 2 Methylpyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring provides a direct route to complex substitution patterns that might be challenging to achieve through functionalization of a pre-formed ring. While a specific de novo synthesis for 4-iodo-3-methoxy-2-methylpyridine is not prominently documented, established methodologies for creating polysubstituted pyridines can be conceptually applied.

Key strategies for assembling the pyridine skeleton include:

[4+2] Cycloadditions: These reactions are a cornerstone of pyridine synthesis. A common approach involves the Diels-Alder reaction between a 1,3-diene equivalent and a dienophile containing a nitrogen atom. For instance, a three-component synthesis based on an aza-Wittig reaction followed by a Diels-Alder cycloaddition can produce diverse tri- and tetrasubstituted pyridines. illinois.edu

Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia (B1221849) source. illinois.edu While typically used for dihydropyridines, subsequent oxidation yields the aromatic pyridine core. Adapting this for a 2,3,4-substituted pattern would require specifically chosen, and potentially complex, starting materials.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or a functional equivalent), which after cyclization and elimination, yields a substituted pyridine. illinois.edu

Multicomponent Reactions: Modern synthetic chemistry often employs multicomponent reactions to build molecular complexity in a single step. Various strategies exist for combining three or more simple starting materials to construct highly substituted pyridine rings. illinois.edunih.gov For example, a reaction between ylidenemalononitriles and other components can lead to multi-substituted pyridines under mild conditions.

The application of these methods to the synthesis of this compound would necessitate the careful design of acyclic precursors that already contain, or can be easily converted to, the required iodo, methoxy (B1213986), and methyl substituents at the correct positions for cyclization.

Functionalization of Pre-existing Pyridine Rings for Target Compound Elaboration

This approach begins with a simpler, commercially available or easily synthesized pyridine derivative, and the desired functional groups are introduced sequentially.

Regioselective Halogenation Techniques

Introducing an iodine atom at the C-4 position of a 3-methoxy-2-methylpyridine (B1587472) precursor is a critical step. The electronic properties of the existing methoxy and methyl groups direct the position of electrophilic attack.

Direct C-H Iodination: Radical-based direct C-H iodination protocols have been developed for various heteroaromatic compounds, including pyridines. rsc.orgscispace.com These methods often use an oxidant like K₂S₂O₈ in the presence of an iodine source such as sodium iodide. scispace.com The regioselectivity is influenced by both electronic and steric factors. For a 3-methoxy-2-methylpyridine substrate, the electron-donating methoxy group activates the ortho (C-2, C-4) and para (C-6) positions, while the methyl group also provides activation. The C-4 position is sterically accessible and electronically activated, making it a plausible site for iodination. The use of N-Iodosuccinimide (NIS) is another common method for the iodination of activated aromatic rings. researchgate.netiaea.org

Halogenation via N-Oxides: The reactivity of the pyridine ring can be altered by forming the corresponding N-oxide. wikipedia.org This modification activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack. While often used to introduce nucleophiles, specific conditions can facilitate halogenation at these positions.

Directed Metalation Strategies and Subsequent Quenching

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca This technique relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu

The methoxy group is a well-established DMG. wikipedia.orgnih.gov In the context of synthesizing this compound, the synthetic strategy would involve:

Starting Material: 3-methoxy-2-methylpyridine.

Directed ortho Metalation: The methoxy group at C-3 would direct a strong base, such as n-butyllithium or sec-butyllithium, to deprotonate the pyridine ring specifically at the C-4 position. wikipedia.orgnih.govntu.edu.sg The presence of the C-2 methyl group would sterically hinder deprotonation at that site, further favoring C-4 lithiation.

Quenching with an Electrophile: The resulting aryllithium intermediate at C-4 is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the desired position.

This method offers high regioselectivity, often superior to electrophilic aromatic substitution, and is a key theoretical pathway to the target compound.

| Step | Description | Reagents | Intermediate |

|---|---|---|---|

| 1 | Selection of Precursor | N/A | 3-methoxy-2-methylpyridine |

| 2 | Directed ortho-Metalation | s-BuLi, n-BuLi, or LDA | 4-Lithio-3-methoxy-2-methylpyridine |

| 3 | Electrophilic Quench | Iodine (I₂) | This compound |

Introduction of Alkoxy Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a common method for introducing alkoxy groups onto a pyridine ring, provided a suitable leaving group is present at an activated position. youtube.comyoutube.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C-2 and C-4 positions relative to the ring nitrogen. youtube.comyoutube.com

A plausible synthetic route utilizing this reaction would involve a precursor such as 4-iodo-3-chloro-2-methylpyridine or 4-iodo-3-fluoro-2-methylpyridine. The reaction would proceed as follows:

Substrate: A 2-methyl-3-halopyridine bearing an iodine at the C-4 position.

Nucleophile: Sodium methoxide (B1231860) (NaOMe) or potassium methoxide (KOMe).

Reaction: The methoxide ion would displace the halide (e.g., chloride) at the C-3 position. The reaction is often carried out in a polar solvent like ethanol, DMSO, or HMPA, and may be accelerated by microwave heating. tandfonline.comsci-hub.se

The viability of this approach depends on the relative reactivity of the leaving groups. Typically, fluoride (B91410) is the best leaving group in SₙAr, followed by chloride. The C-I bond is generally less reactive towards nucleophilic substitution than C-Cl or C-F bonds in these systems, allowing for selective replacement of the C-3 halogen.

Methyl Group Functionalization within Pyridine Scaffolds

Introducing a methyl group onto a pyridine ring can be accomplished through various methods. While many syntheses start with a pre-methylated precursor (a picoline), it is also possible to install the methyl group onto a functionalized pyridine.

Radical Methylation: Methods exist for the free-radical methylation of pyridines, although these can sometimes lead to mixtures of isomers. researchgate.net

Catalytic Methylation: A catalytic method using formaldehyde (B43269) as the methyl source has been developed for the C-3/C-5 methylation of C-4 functionalized pyridines. rsc.org This approach involves a temporary dearomatization of the pyridine ring.

Vapor Phase Methylation: Industrial processes sometimes employ vapor-phase reactions at high temperatures over specific catalysts, such as nickel/nickel oxide, to methylate pyridines, often favoring the alpha-position (C-2/C-6). google.com

From N-Oxides: The introduction of a methyl group can sometimes be achieved by functionalizing a pyridine N-oxide intermediate, which can then be deoxygenated.

In the context of 4-iodo-3-methoxypyridine, introducing the methyl group at C-2 would be the final step. The directing effects of the existing iodo and methoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Transformations from Related Pyridine Derivatives

The synthesis of this compound can be achieved by interconverting functional groups on a closely related pyridine derivative. Pyridine N-oxides are particularly versatile intermediates in this regard. google.compatsnap.com

A key intermediate in related syntheses is 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide . sigmaaldrich.com A potential pathway from this or a similar compound could involve:

Synthesis of a Precursor: A multi-step synthesis starting from a simple material like maltol (B134687) can be used to generate 4-chloro-3-methoxy-2-methylpyridine. google.com

N-Oxidation: This precursor is then oxidized to 4-chloro-3-methoxy-2-methylpyridine N-oxide using an oxidizing agent like hydrogen peroxide with a catalyst. google.compatsnap.com

Functional Group Interconversion: The chloro group at the C-4 position of either the pyridine or its N-oxide could potentially be converted to an iodo group. While direct replacement is challenging, it could be achieved via more complex routes, for example, by first converting the chloro group to an amino group, followed by a Sandmeyer-type reaction. Alternatively, a Finkelstein-type reaction (halide exchange) could be attempted, although this is more common for alkyl halides. A study on pentachloropyridine (B147404) showed that reaction with sodium iodide can replace a chlorine atom with iodine, suggesting such transformations are feasible on highly halogenated pyridines.

Rearrangement/Functionalization: Pyridine N-oxides can undergo rearrangements. For example, treatment with acetic anhydride (B1165640) can lead to hydroxymethylation of the C-2 methyl group, which opens up further synthetic possibilities. google.com

| Methodology | Key Transformation | Typical Precursor | Advantages |

|---|---|---|---|

| De Novo Synthesis | Ring formation/cyclization | Acyclic carbonyls, enamines | Direct access to complex patterns |

| Regioselective Halogenation | C-H iodination | 3-methoxy-2-methylpyridine | Direct functionalization |

| Directed Metalation (DoM) | ortho-Lithiation and quench | 3-methoxy-2-methylpyridine | High regioselectivity |

| Nucleophilic Substitution (SₙAr) | Displacement of a halide by methoxide | 4-Iodo-3-halo-2-methylpyridine | Reliable for activated systems |

| Transformations from N-Oxides | Functional group interconversion | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Alters ring reactivity for functionalization |

Halogen Exchange Reactions

The direct iodination of the pyridine ring at the C4 position in the presence of existing methoxy and methyl groups can be challenging. Therefore, a more common and effective strategy involves the synthesis of a 4-halo-3-methoxy-2-methylpyridine precursor, typically the 4-chloro derivative, followed by a halogen exchange reaction to introduce the iodine atom. The Finkelstein reaction is a classic and widely employed method for such transformations. wikipedia.org

The Finkelstein reaction involves the treatment of an alkyl or aryl halide with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.org The success of the reaction is often driven by Le Châtelier's principle, where the newly formed, less soluble sodium chloride or bromide precipitates from the acetone, thus driving the equilibrium towards the desired iodo-substituted product.

While the classic Finkelstein reaction is most efficient for alkyl halides, its application to aryl halides, including chloropyridines, is also well-documented, often requiring catalysis. wikipedia.org For the synthesis of this compound, the precursor 4-chloro-3-methoxy-2-methylpyridine would be subjected to a halogen exchange reaction with a source of iodide, such as sodium iodide. The reaction conditions, including solvent and the potential need for a catalyst, would be critical for achieving high conversion.

Table 1: General Conditions for Finkelstein Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | Alkyl or Aryl Chloride/Bromide | wikipedia.org |

| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) | wikipedia.org |

| Solvent | Acetone (for alkyl halides), DMF, DMSO (for aryl halides) | wikipedia.org |

| Catalyst (for aryl halides) | Copper(I) iodide with diamine ligands, Nickel bromide/tri-n-butylphosphine | wikipedia.org |

Oxidation-Reduction Routes Involving Pyridine N-Oxides

An alternative and powerful strategy for the functionalization of pyridines is through the corresponding pyridine N-oxides. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, often at positions that are unreactive in the parent pyridine.

In the context of synthesizing this compound, a plausible route involves the initial oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of a catalyst being a common and environmentally benign option. A patented method describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide with a phosphotungstic acid solution as the catalyst. google.compatsnap.com This method is reported to be high-yielding, safe, and suitable for industrial-scale production. google.compatsnap.com

Once the 4-chloro-3-methoxy-2-methylpyridine N-oxide is formed, the subsequent introduction of iodine at the 4-position would likely proceed via a nucleophilic substitution pathway, where the N-oxide group facilitates the displacement of the chloro substituent. The final step would then involve the deoxygenation of the N-oxide to yield the target this compound.

Table 2: Oxidation of 4-Chloro-3-methoxy-2-methylpyridine

| Reactant | Oxidizing Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen Peroxide (H₂O₂) | Phosphotungstic Acid | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | google.compatsnap.com |

Strategic Rearrangement Reactions (e.g., Halogen Dance)

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position under the influence of a strong base. wikipedia.orgclockss.org This reaction proceeds via a series of deprotonation and halogen-metal exchange steps, ultimately leading to a thermodynamically more stable carbanion intermediate. wikipedia.org

In the context of this compound, the potential for a halogen dance rearrangement would depend on the specific reaction conditions and the substitution pattern of the starting material. For instance, if a di-halogenated precursor were used, a halogen dance could potentially be employed to position an iodine atom at the desired C4 position. The driving force for such a rearrangement is the formation of a more stabilized lithiated species. wikipedia.org

However, given the substitution pattern of this compound, a halogen dance is not a typical route for its direct synthesis from a regioisomeric iodo-substituted precursor. The directing effects of the methoxy and methyl groups, along with the pyridine nitrogen, would heavily influence the site of deprotonation and the subsequent stability of any anionic intermediates. A review of halogen dance reactions on pyridine derivatives indicates that the rearrangement is most common in systems where a halogen can move to a position that is more strongly activated for deprotonation. clockss.orgnih.gov In the case of 3-methoxy-2-methylpyridine, direct lithiation and subsequent iodination at the 4-position is a more likely and direct route than a rearrangement of an iodo-isomer.

Solid-Phase Synthetic Approaches for Pyridine Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of compound libraries and for streamlining the purification process in multi-step syntheses. wikipedia.org This methodology involves attaching a starting material to a solid support (resin) and carrying out sequential reactions, with purification at each step achieved by simple washing and filtration. wikipedia.org

The synthesis of substituted pyridines on a solid support has been successfully demonstrated. researchgate.net A general approach involves the immobilization of a suitable precursor, such as a keto ester, onto the resin. researchgate.net This is followed by a series of reactions, such as Knoevenagel condensation and Hantzsch-type cyclization, to construct the pyridine ring on the solid support. researchgate.net Finally, the desired substituted pyridine is cleaved from the resin.

For the synthesis of derivatives of this compound, a solid-phase approach could offer significant advantages, particularly in the preparation of a library of analogues with variations at different positions of the pyridine ring. A precursor to the 3-methoxy-2-methylpyridine core could be anchored to a resin, followed by functionalization at the 4-position, including the introduction of the iodo group. The final product would then be cleaved from the solid support. This approach allows for the use of excess reagents to drive reactions to completion and simplifies the purification of intermediates.

Table 3: General Steps in Solid-Phase Pyridine Synthesis

| Step | Description | Reference |

|---|---|---|

| 1. Immobilization | Covalent attachment of a starting material (e.g., keto ester) to a solid support. | researchgate.net |

| 2. Reaction Sequence | Stepwise chemical transformations on the resin-bound substrate to build the pyridine ring. | researchgate.net |

| 3. Purification | Washing the resin to remove excess reagents and by-products. | wikipedia.org |

| 4. Cleavage | Release of the final substituted pyridine from the solid support. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Iodo 3 Methoxy 2 Methylpyridine

Cross-Coupling Reactions Facilitated by the Iodo Substituent

The carbon-iodine bond at the C4-position is the most labile site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The reactivity order for halides in these reactions is generally I > Br > OTf > Cl. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 4-iodo-3-methoxy-2-methylpyridine, the reaction involves the palladium-catalyzed coupling with various boronic acids or esters to introduce new aryl or vinyl groups at the 4-position. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. kochi-tech.ac.jp

While specific studies on this compound are not extensively detailed in the provided results, the reactivity can be inferred from similar systems. For instance, the Suzuki-Miyaura coupling of other iodo-pyridines demonstrates high efficiency. rsc.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent system is crucial for optimizing reaction yields and is typically determined empirically. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2 mol%)/Ligand (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | Varies | nih.gov |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 90 | Varies | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60% | mdpi.com |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in pharmaceutical and materials chemistry. This palladium-catalyzed reaction couples an aryl halide with an amine. In the case of this compound, this reaction would install an amino group at the C4-position. The process generally requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu). chemspider.comsigmaaldrich.com

The successful amination of various bromopyridines and other heterocyclic halides suggests that this compound would be a highly suitable substrate, likely reacting under mild conditions to produce N-substituted 4-amino-3-methoxy-2-methylpyridines in good yields. chemspider.commdpi.com

Table 2: Example of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/ (±)-BINAP | NaOtBu | Toluene | 80 | 60% | chemspider.com |

| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromide | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82% | mdpi.com |

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to this compound would yield 4-alkynyl-3-methoxy-2-methylpyridine derivatives. Given the high reactivity of aryl iodides in Sonogashira couplings, this transformation is expected to proceed efficiently under mild conditions, often at room temperature. wikipedia.orgnih.gov

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of this compound with various alkenes would introduce a vinyl-type substituent at the C4 position. The catalytic cycle involves oxidative addition of palladium to the C-I bond, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, which are inherently electron-deficient. uoanbar.edu.iq This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group. wikipedia.org In this compound, the iodo group can act as a leaving group. SNAr on pyridines preferentially occurs at the C2 and C4 positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.orgstackexchange.com

While the methoxy (B1213986) and methyl groups are electron-donating, the inherent electron deficiency of the pyridine ring and the location of the iodo group at the activated C4 position should still permit SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines) under forcing conditions. The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of that seen in cross-coupling reactions. nih.govmasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halide bond. masterorganicchemistry.com

Electrophilic Aromatic Substitution Limitations and Directing Effects

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally very difficult. wikipedia.org The ring nitrogen is highly electronegative, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. chemistrysteps.comyoutube.com This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.orgyoutube.com Friedel-Crafts alkylation and acylation reactions typically fail for this reason, as the Lewis acid catalyst coordinates strongly with the nitrogen lone pair. chemistrysteps.com

If substitution were to occur, the substituents on this compound would direct the electrophile. The methoxy group at C3 and the methyl group at C2 are both activating, ortho-, para-directing groups. However, the powerful deactivating effect of the ring nitrogen dominates, directing incoming electrophiles to the meta position (C5) relative to the nitrogen, albeit in very low yields and under harsh conditions. youtube.com A potential strategy to achieve substitution is through the N-oxide, which places a partial negative charge on the oxygen and activates the C4 position for electrophilic attack. wikipedia.org

Reactivity of the Methoxy and Methyl Substituents

The substituents themselves can undergo characteristic reactions.

Methoxy Group: The methoxy group is generally stable, but it can be cleaved under strongly acidic conditions (e.g., with HBr or HI) to yield the corresponding pyridinol (3-hydroxy-2-methyl-4-iodopyridine). In some contexts, methoxy groups can be displaced by strong nucleophiles, although this is less common than substitution at the C4-iodo position. researchgate.net There are also reports of methoxy groups exhibiting carbene-like reactivity under specific catalytic conditions. researchgate.net

Methyl Group: The methyl group at the C2 position (an α-picoline derivative) exhibits enhanced acidity due to the adjacent electron-withdrawing nitrogen atom. mdpi.com This allows for deprotonation with a strong base, generating a nucleophilic anion that can participate in condensation reactions with aldehydes (to form styryl derivatives) or be alkylated. mdpi.com The methyl group can also be oxidized to a carboxylic acid group using strong oxidizing agents. google.comresearchgate.netacs.org

Oxidation Reactions of the Methoxy Group

The methoxy group (-OCH₃) at the 3-position of the pyridine ring is generally robust, however, its transformation, primarily through O-demethylation, represents a key oxidative process. This reaction converts the methyl ether into a hydroxyl group, yielding 4-iodo-2-methyl-3-hydroxypyridine. This transformation is significant as it provides access to a different class of substituted pyridinols with distinct chemical properties. The cleavage of the aryl-O-CH₃ bond typically requires strong reagents due to its stability.

Common laboratory methods for O-demethylation involve the use of strong Lewis acids or Brønsted acids. Boron tribromide (BBr₃) is a premier reagent for this purpose due to its high reactivity. chem-station.com The reaction mechanism commences with the formation of a complex between the Lewis acidic boron atom and the ether oxygen. This coordination makes the methyl group susceptible to nucleophilic attack by the bromide ion, which is released during the initial complexation. The process results in the formation of bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final pyridinol product. chem-station.com Given the high reactivity of BBr₃, these reactions are typically initiated at low temperatures, such as -78°C, and gradually warmed to ensure controlled conversion. chem-station.com

Alternative reagents include other Lewis acids like aluminum chloride (AlCl₃), which is less reactive than BBr₃ but still effective, often requiring heat to proceed. chem-station.com Strong Brønsted acids, particularly a 47% aqueous solution of hydrobromic acid (HBr), can also effect demethylation by protonating the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com More specialized reagents, such as L-selectride, have been shown to selectively demethylate methoxypyridines, highlighting a method that can offer chemoselectivity in more complex molecules. thieme-connect.com

| Reagent | General Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low to ambient temperature (-78°C to RT) | Lewis Acid Assisted Nucleophilic Attack | chem-station.comorgsyn.org |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., CH₂Cl₂, MeCN), often requires heating | Lewis Acid Assisted Nucleophilic Attack | chem-station.com |

| Hydrobromic Acid (HBr, 47%) | Heated directly with substrate, ~130°C; may use acetic acid as co-solvent | Brønsted Acid Assisted Nucleophilic Attack | chem-station.com |

| L-selectride | Anhydrous THF, reflux | Nucleophilic Demethylation | thieme-connect.com |

Transformations and Derivatization of the Methyl Group

The 2-methyl group on the pyridine ring is a versatile handle for further functionalization, most commonly through oxidation to a carboxyl group. This transformation converts this compound into 4-iodo-3-methoxypyridine-2-carboxylic acid, a valuable synthetic intermediate. The oxidation of alkylpyridines to their corresponding pyridine carboxylic acids is a well-established industrial and laboratory process.

A variety of oxidizing agents can accomplish this transformation. In a laboratory setting, potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of a methyl group on a pyridine ring to a carboxylic acid. wikipedia.org Commercially, oxidation processes may use nitric acid at elevated temperatures and pressures. google.com This method can achieve high conversion rates, yielding a product of sufficient purity that may not require extensive purification. google.com Another patented method describes the oxidation of methylpyridines using a molecular halogen in an aqueous solution under the influence of actinic radiation. google.com

Furthermore, biotechnological approaches offer a regioselective alternative. For instance, certain microorganisms have been shown to oxidize a single methyl group on a dimethylpyridine substrate to the corresponding carboxylic acid with high yield and selectivity, demonstrating the potential for biocatalysis in derivatizing the methyl group. nih.gov

| Oxidizing Agent/Method | Product | General Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Pyridine-2-carboxylic acid | Aqueous solution, heating | wikipedia.org |

| Nitric Acid (HNO₃) | Pyridine carboxylic acid | High temperature (180-370°C) and pressure (20-500 atm) | google.com |

| Molecular Halogen + Actinic Radiation | Pyridine carboxylic acid | Aqueous solution, heating, UV light | google.com |

| Biocatalysis (e.g., Exophiala dermatitidis) | 6-methylpicolinic acid | Fungal cell culture, incubation | nih.gov |

Directed C-H Functionalization of the Pyridine Core

Direct functionalization of the carbon-hydrogen (C-H) bonds on the pyridine core of this compound at the remaining C5 and C6 positions is a significant challenge. The pyridine ring is inherently electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. rsc.org Moreover, the nitrogen atom's lone pair can coordinate to catalysts, often inhibiting reactivity. beilstein-journals.org Consequently, accessing substituted derivatives at these positions requires modern synthetic strategies that overcome these intrinsic properties.

Recent advances have focused on transition-metal-catalyzed C-H activation. These methods often employ a directing group to guide a metal catalyst to a specific C-H bond, typically ortho to the directing group. For the target molecule, the pyridine nitrogen itself can act as a directing group to functionalize the C6 position. Another powerful strategy involves a temporary dearomatization-rearomatization sequence. This approach transiently converts the electron-poor pyridine into an electron-rich intermediate, which can then undergo regioselective functionalization with an electrophile at the meta-position (C5) before the aromaticity is restored. nih.gov This method has been successfully applied for a range of functionalizations, including halogenation, trifluoromethylation, and nitration. nih.gov

Given the substitution pattern of this compound, functionalization at the C6 position could be pursued via directed ortho-metalation (DoM) protocols, potentially involving lithiation followed by quenching with an electrophile. Functionalization at the C5 position is more challenging and would likely rely on advanced techniques such as the aforementioned dearomatization-rearomatization strategies. nih.govnih.gov

Studies on Halogen Bonding Interactions

The iodine atom at the 4-position of the pyridine ring endows the molecule with the ability to act as a potent halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where a region of positive electrostatic potential, known as a σ-hole, on the halogen atom interacts with a nucleophile or Lewis base. doaj.org The σ-hole is located on the outer side of the iodine atom, along the extension of the C-I covalent bond.

The strength of this interaction is influenced by both the halogen atom (I > Br > Cl) and the electronic nature of the pyridine ring. acs.org In this compound, the electron-withdrawing nature of the pyridine nitrogen enhances the electropositive character of the σ-hole on the iodine, making it a more effective XB donor. Studies on various halopyridines have consistently shown that iodopyridines form the strongest and most consistent halogen bonds. nih.gov

The interaction partner, or XB acceptor, is typically a Lewis basic site, such as an iodide anion or the nitrogen atom of another heterocyclic molecule. acs.orgnih.gov The geometry of the halogen bond is highly directional, with the C-I···(Acceptor) angle typically being close to linear (180°). acs.org Research on halopyridinium cations has demonstrated that protonation or N-alkylation of the pyridine nitrogen significantly strengthens the halogen bond. This is because the positive charge on the ring further polarizes the C-I bond, increasing the magnitude of the σ-hole on the iodine atom. acs.orgnih.gov This principle implies that under acidic conditions, this compound would become an even more potent halogen bond donor. These interactions are crucial in crystal engineering and the design of supramolecular assemblies. doaj.org

| Factor | Effect on Halogen Bond Strength | Rationale | Reference |

|---|---|---|---|

| Halogen Identity | Increases (I > Br > Cl) | Larger halogens have larger, more polarizable electron clouds, leading to a more positive σ-hole. | acs.org |

| Ring Substitution | Electron-withdrawing groups increase strength | Withdraw electron density, enhancing the positive potential of the σ-hole. | doaj.org |

| Protonation/N-Alkylation of Pyridine | Significantly increases strength | The resulting positive charge on the ring strongly enhances the σ-hole on the iodine atom. | acs.orgnih.gov |

| Acceptor Atom | Stronger Lewis bases (e.g., I⁻, N) form stronger bonds | Interaction is primarily electrostatic and involves charge transfer from the acceptor to the donor. | acs.orgnih.gov |

Advanced Spectroscopic Characterization Techniques Applied to 4 Iodo 3 Methoxy 2 Methylpyridine and Its Analogs

Vibrational Spectroscopy for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and analyzing the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For substituted pyridines, characteristic vibrations include C-H, C-C, C-N, and C-O stretching and bending modes, as well as vibrations of the substituent groups.

In the case of 4-Iodo-3-methoxy-2-methylpyridine, the FT-IR spectrum is expected to show distinct bands for the pyridine (B92270) ring, methoxy (B1213986) group, and methyl group. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The presence of the methyl and methoxy groups will give rise to characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

The C-C and C-N stretching vibrations within the pyridine ring are expected to be observed in the 1650-1400 cm⁻¹ region. researchgate.net The C-O stretching vibration of the methoxy group is typically found around 1250 cm⁻¹ and 1050 cm⁻¹ for the asymmetric and symmetric stretching, respectively. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹. Ring breathing modes, which involve the expansion and contraction of the entire pyridine ring, are also characteristic and can be found around 1000 cm⁻¹. researchgate.net

For a closely related analog, 2-methoxy-6-methyl pyridine, experimental FT-IR data shows C-H vibrations at 3151 cm⁻¹ and C-C stretching vibrations at 1753 and 1612 cm⁻¹. researchgate.net Ring in-plane bending for this analog is observed at 888 cm⁻¹. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 |

| C=C/C=N Ring Stretch | 1650-1400 |

| C-O Asymmetric Stretch | ~1250 |

| C-O Symmetric Stretch | ~1050 |

| Ring Breathing | ~1000 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would also be expected to show the characteristic vibrations of the substituted pyridine ring. The symmetric ring breathing vibration is often a very strong band in the Raman spectrum of pyridine derivatives. researchgate.net The C-I bond, being non-polar, is expected to give a more intense signal in the Raman spectrum compared to the FT-IR spectrum.

In the FT-Raman spectrum of the analog 2-methoxy-6-methyl pyridine, C-H vibrations are observed at 3176, 3157, and 3152 cm⁻¹, while C-C stretching vibrations are found at 1744, 1601, and 1503 cm⁻¹. researchgate.net

Table 2: Experimental FT-Raman Frequencies for the Analog 2-Methoxy-6-methyl Pyridine researchgate.net

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| C-H Stretch | 3176, 3157, 3152 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methoxy group, and the methyl group. The two protons on the pyridine ring are in different chemical environments and would therefore have different chemical shifts and would likely appear as doublets due to coupling with each other. The methoxy group protons would appear as a singlet, as would the methyl group protons.

Based on data for similar substituted pyridines, the aromatic protons are expected to resonate in the range of δ 7.0-8.5 ppm. chemicalbook.com The methoxy protons are typically found around δ 3.8-4.0 ppm, and the methyl protons attached to the ring would likely appear around δ 2.3-2.5 ppm. chemicalbook.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0-8.5 | Doublet |

| Pyridine-H | 7.0-8.5 | Doublet |

| Methoxy (OCH₃) | 3.8-4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

In this compound, five distinct signals are expected for the carbon atoms of the pyridine ring, and one signal each for the methoxy and methyl carbons. The chemical shifts of the ring carbons are influenced by the substituents. The carbon atom bearing the iodine (C4) is expected to be significantly shifted to a lower field (downfield) due to the heavy atom effect of iodine. The carbons attached to the nitrogen (C2 and C6) and the methoxy group (C3) will also have characteristic chemical shifts.

For substituted pyridines, the ring carbons typically resonate in the range of δ 110-160 ppm. acs.orgmdpi.com The methoxy carbon is expected around δ 55-60 ppm, and the methyl carbon around δ 15-25 ppm. rsc.org

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons | 110-160 |

| Methoxy Carbon (OCH₃) | 55-60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like pyridine derivatives, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. The π → π* transitions typically occur at shorter wavelengths (higher energy) and have high molar absorptivity, while the n → π* transitions (involving the lone pair of electrons on the nitrogen atom) occur at longer wavelengths (lower energy) and are generally less intense. The presence of substituents like iodo, methoxy, and methyl groups can cause a shift in the absorption maxima (λ_max) and a change in the intensity of the absorption bands. These shifts are known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts.

For pyridine itself, the π → π* transition is observed around 250 nm, and the n → π* transition is around 270 nm. The substitution pattern on this compound would be expected to cause a bathochromic shift in these transitions.

Table 5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | >250 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-6-methyl pyridine |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. The high accuracy of this technique enables the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on the sum of the exact masses of its constituent atoms (C₇H₈INO). This calculated value serves as a benchmark for experimental HRMS measurements.

The fragmentation of iodinated aromatic compounds often proceeds via the cleavage of the carbon-iodine bond, which is typically the weakest bond in the molecule. For substituted pyridines, fragmentation pathways can also involve the loss of substituents from the pyridine ring. In the case of this compound, key fragmentation steps would likely include the loss of the iodine atom, the methyl group from the methoxy substituent, and potentially the entire methoxy group.

Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Neutral Loss | Theoretical Exact Mass of Fragment |

| [M]⁺ | C₇H₈INO⁺ | - | 248.9647 |

| [M-I]⁺ | C₇H₈NO⁺ | I | 122.0606 |

| [M-CH₃]⁺ | C₆H₅INO⁺ | CH₃ | 233.9490 |

| [M-OCH₃]⁺ | C₆H₅IN⁺ | OCH₃ | 217.9545 |

| [C₆H₆N]⁺ | Pyridine ring fragment | C H₂IO | 92.0500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not reported in the reviewed literature, a detailed crystallographic study has been conducted on a closely related analog, 2-Iodo-3-methoxy-6-methylpyridine . nih.govnih.gov This study provides valuable insights into the solid-state conformation and packing of iodo-methoxy-methyl substituted pyridines.

The investigation of 2-Iodo-3-methoxy-6-methylpyridine revealed that the asymmetric unit of the crystal contains three independent molecules. nih.govnih.gov This indicates slight differences in the conformation or environment of the molecules within the crystal lattice. The pyridine rings in the structure are essentially planar, and the study details the dihedral angles between the planes of the independent molecules. nih.govnih.gov Furthermore, the analysis identified weak intermolecular C-H···O hydrogen bonds that link molecules into dimers, as well as short iodine-nitrogen contacts, which can be indicative of halogen bonding interactions. nih.govnih.gov

The crystallographic data obtained for this analog serves as a robust example of the power of X-ray diffraction in elucidating the detailed solid-state architecture of this class of compounds.

Interactive Data Table: Crystallographic Data for 2-Iodo-3-methoxy-6-methylpyridine nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₈INO |

| Molecular Weight | 249.04 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

| Z (molecules/unit cell) | 6 |

| Temperature (K) | 296 |

Computational Analysis of this compound Remains Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Despite the availability of advanced computational chemistry techniques, such as Density Functional Theory (DFT), which are widely used to predict and analyze the properties of molecules, no specific research applying these methods to this particular compound appears to have been published.

While computational studies are prevalent for a wide range of organic molecules, including various pyridine derivatives, the specific isomeric and substituent combination of this compound has not been the subject of in-depth theoretical investigation. Searches for data on its geometry optimization, electronic structure, charge distribution, spectroscopic parameters, non-linear optical properties, and electron localization have yielded no specific results for this compound.

General computational methodologies that would be applied to such a study are well-established. For instance, DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution and energy levels of electrons within the molecule (electronic structure analysis). Techniques like Frontier Molecular Orbital (HOMO-LUMO) analysis help in predicting chemical reactivity, while Molecular Electrostatic Potential (MEP) surfaces provide insights into how the molecule would interact with other charged species.

Furthermore, theoretical calculations can predict spectroscopic data (such as IR or NMR spectra), which can be a powerful tool in conjunction with experimental work for structure elucidation. The analysis of Non-Linear Optical (NLO) properties through computational means is also a burgeoning field, identifying molecules with potential applications in optoelectronics. Advanced analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) offer a detailed picture of chemical bonding within a molecule.

Although these computational tools are robust and frequently applied, the scientific community has not yet directed these analytical techniques towards this compound, according to currently accessible research databases and publications. Consequently, there are no available data tables or detailed research findings to report for the specific computational chemistry outline provided. The field remains open for future research to explore the theoretical and computational aspects of this particular chemical compound.

Computational Chemistry and Theoretical Studies of 4 Iodo 3 Methoxy 2 Methylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are identified by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ).

For 4-iodo-3-methoxy-2-methylpyridine, RDG analysis would be expected to reveal several key non-covalent interactions:

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the hydrogen atoms of the 2-methyl group and the oxygen atom of the 3-methoxy group, or between the methoxy (B1213986) hydrogen atoms and the pyridine (B92270) nitrogen. These interactions would appear as small, disc-like regions of low RDG at low electron densities.

Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. In a condensed phase or in the presence of a suitable acceptor, the iodine could form a halogen bond (C-I···N or C-I···O), which is a directional, non-covalent interaction. RDG analysis would visualize this as a distinct surface between the iodine and the acceptor atom.

van der Waals Interactions: The analysis would also map out the broader, less specific van der Waals interactions across the molecule, particularly involving the pyridine ring and the methyl and methoxy groups. These appear as larger, more diffuse regions of low RDG.

Steric Repulsion: Steric hindrance between the adjacent methyl and methoxy groups would be visualized as regions of high RDG with a positive sign(λ₂)ρ, indicating a repulsive interaction.

A hypothetical RDG scatter plot for this compound would likely show distinct spikes in the low-density, low-gradient region, corresponding to these attractive interactions, and other features in the high-density, high-gradient region indicating steric clashes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure of a molecule by transforming the complex many-electron wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for quantifying intramolecular interactions and charge transfer.

For this compound, NBO analysis would elucidate the following:

Hybridization and Bonding: It would confirm the hybridization of the atoms in the pyridine ring (sp²) and the substituent groups, providing a clear picture of the σ and π bonding framework.

Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy (E⁽²⁾) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Key interactions would include:

Delocalization from the lone pairs of the methoxy oxygen and the pyridine nitrogen into the antibonding orbitals of the ring (n → σ* and n → π*).

Hyperconjugation from the C-H bonds of the methyl group into adjacent antibonding orbitals (σ → σ*).

Interactions involving the iodine atom's lone pairs and the pyridine ring's π system.

Charge Distribution and Transfer: The analysis provides natural population analysis (NPA) charges on each atom, revealing the electron-donating or -withdrawing nature of the substituents. The methoxy group is expected to be a π-donor and σ-withdrawer, while the methyl group is a weak σ-donor. The iodine atom is a σ-withdrawer due to its electronegativity but can also act as a weak π-donor. These effects create a specific charge distribution that influences the molecule's reactivity and intermolecular interactions. Intramolecular charge transfer from the methoxy and methyl groups to the pyridine ring and the iodo substituent is anticipated. nih.gov

A representative NBO analysis would likely show significant stabilization energies for interactions between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the pyridine ring, indicating substantial electron delocalization.

| Interaction Type | Donor NBO | Acceptor NBO | Hypothetical E⁽²⁾ (kcal/mol) |

| Hyperconjugation | LP (O) | π* (C₃-C₄) | High |

| Hyperconjugation | LP (N) | σ* (C₂-C₃) | Moderate |

| Hyperconjugation | σ (C-H of CH₃) | π* (C₂-C₃) | Low |

| Charge Transfer | LP (I) | π* (Pyridine Ring) | Moderate |

Note: The E⁽²⁾ values are hypothetical and serve to illustrate the expected relative strengths of the interactions.

Molecular Reactivity Descriptors (e.g., Fukui Functions)

Molecular reactivity descriptors, derived from conceptual density functional theory (DFT), are essential for predicting the reactive sites of a molecule. Fukui functions, in particular, indicate the change in electron density at a given point in space when an electron is added or removed. wikipedia.org

f(r)⁺: This function indicates the propensity of a site to undergo a nucleophilic attack (it is an electron acceptor).

f(r)⁻: This function indicates the propensity of a site to undergo an electrophilic attack (it is an electron donor).

f(r)⁰: This function indicates the propensity of a site to undergo a radical attack.

For this compound, the Fukui functions would predict:

Nucleophilic Attack: The positions on the pyridine ring most susceptible to nucleophilic attack would be those with the highest values of f(r)⁺. Due to the electron-withdrawing nature of the nitrogen atom and the iodine substituent, the carbon atoms of the pyridine ring are expected to be the primary sites for nucleophilic attack.

Electrophilic Attack: The sites for electrophilic attack, indicated by high values of f(r)⁻, are likely to be the pyridine nitrogen atom, with its lone pair, and potentially the methoxy oxygen. The electron-donating effects of the methoxy and methyl groups increase the electron density on the ring, but the nitrogen atom is generally the most nucleophilic center in pyridines for electrophilic attack.

Radical Attack: The sites for radical attack, identified by f(r)⁰, could be distributed across the molecule, with potential hotspots on the methyl group and the pyridine ring.

A table of condensed Fukui indices (values condensed to individual atoms) would provide a quantitative measure of the reactivity at each atomic site.

| Atom | Hypothetical f⁺ | Hypothetical f⁻ | Hypothetical f⁰ | Predicted Reactivity |

| N1 | Low | High | Moderate | Electrophilic attack |

| C2 | High | Low | Moderate | Nucleophilic attack |

| C4 | High | Low | Moderate | Nucleophilic attack |

| O (methoxy) | Low | Moderate | Low | Electrophilic attack |

| I | Moderate | Low | High | Radical attack/Halogen bonding |

Note: These values are hypothetical and represent the expected trends based on the electronic nature of the substituents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For this compound, several types of reactions could be modeled:

Nucleophilic Aromatic Substitution (SNAAr): The iodine atom at the 4-position is a potential leaving group in SNAAr reactions. Computational studies could model the attack of various nucleophiles at the C4 position, calculating the activation energy and the stability of the Meisenheimer intermediate. The influence of the methoxy and methyl groups on the reaction barrier could be systematically investigated.

Cross-Coupling Reactions: The C-I bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Computational modeling could elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric effects of the substituents on the efficiency of these catalytic cycles could be analyzed.

Electrophilic Attack on Nitrogen: The reaction of the pyridine nitrogen with electrophiles, such as alkyl halides or acids, could be modeled to understand the thermodynamics and kinetics of N-alkylation or protonation.

Reactions involving the Methyl Group: The methyl group at the 2-position can be deprotonated with a strong base to form a nucleophilic species. Computational modeling could explore the pKa of these protons and the subsequent reactions of the resulting carbanion.

Synthetic Applications and Derivative Development of 4 Iodo 3 Methoxy 2 Methylpyridine

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

The utility of 4-Iodo-3-methoxy-2-methylpyridine as a versatile building block is primarily derived from the reactivity of its carbon-iodine bond. The iodo-group is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular frameworks. This reactivity allows for the selective introduction of a wide range of substituents at the 4-position of the pyridine (B92270) ring.

Key reactions where this compound serves as an essential substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is a widely used method for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the pyridine ring. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.

Sonogashira Coupling: In this reaction, this compound is coupled with a terminal alkyne. researchgate.net This palladium- and copper-co-catalyzed transformation is one of the most effective methods for synthesizing aryl-alkynes, which are themselves valuable intermediates for creating more complex structures, including many natural products and pharmaceuticals. researchgate.netnih.gov The reaction generally proceeds under mild, basic conditions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the iodopyridine with a primary or secondary amine. acs.orgnih.gov This method has become a go-to strategy for synthesizing arylamines, which are prevalent in pharmacologically active compounds. acs.orgnih.gov The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a vast array of amine partners under increasingly mild conditions. acs.org

The strategic placement of the methoxy (B1213986) and methyl groups on the pyridine ring also influences its reactivity and the properties of the resulting derivatives, making this building block highly valuable for creating diverse molecular libraries.

| Reaction | Coupling Partner | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Forms new C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) bonds. |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst and Copper(I) co-catalyst | Efficiently creates C(sp²)-C(sp) bonds to form substituted alkynes. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Palladium catalyst with a phosphine ligand and a base | Forms new C-N bonds for the synthesis of aryl amines. acs.orgnih.gov |

Precursor for Complex Heterocyclic Systems and Novel Scaffolds

Beyond simple substitution, this compound is a key starting material for the construction of fused heterocyclic systems. These complex scaffolds are often considered "privileged structures" in drug discovery, as they are recurring motifs in molecules with significant biological activity. colab.ws

One prominent class of heterocycles synthesized from precursors like this compound are imidazopyridines . google.comnih.gov These fused bicyclic systems are of great interest in medicinal chemistry. rsc.orgresearchgate.net For example, a common synthetic strategy involves a multi-component reaction where a substituted 2-aminopyridine (B139424) is reacted with an aldehyde and an alkyne, often catalyzed by a metal such as copper. nih.gov The iodo-substituted pyridine can be elaborated through coupling reactions before or after the formation of the fused imidazole (B134444) ring, providing a pathway to highly functionalized imidazopyridine derivatives. nih.gov

Another important class of complex heterocycles accessible from this precursor are pyridopyrimidines . This scaffold is found in a number of therapeutic agents. rsc.orgmdpi.com Synthetic routes to pyridopyrimidines often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine. For instance, a substituted 2-aminonicotinic acid can be treated with urea (B33335) and subsequently chlorinated with reagents like phosphorus oxychloride to form a reactive intermediate. This intermediate can then undergo coupling reactions with amines, where a precursor like this compound could be used to introduce specific functionalities, ultimately leading to complex pyridopyrimidine-based drug candidates. rsc.org The development of tetrahydropyrido[4,3-d]pyrimidines as a novel scaffold for human topoisomerase II inhibitors highlights the importance of this heterocyclic system in modern drug design.

The ability to use this compound in sequential coupling and cyclization reactions makes it an invaluable tool for chemists aiming to build novel and complex molecular architectures with potential applications in pharmacology and other fields.

| Target Scaffold | Synthetic Approach | Significance |

| Imidazopyridines | Multi-component reactions (e.g., with 2-aminopyridines, aldehydes, alkynes) or cycloaddition reactions. google.comnih.gov | Important "aza-fused" heterocycles widely used in medicinal chemistry. rsc.org |

| Pyridopyrimidines | Annulation of a pyrimidine ring onto a pyridine precursor; often involving amination and cyclization steps. rsc.orgmdpi.com | Privileged scaffold in drug discovery, forming the core of various kinase inhibitors and other therapeutic agents. rsc.orgmdpi.com |

Applications in Agrochemical Synthesis and Development

While the pyridine ring is a common scaffold in modern agrochemicals, including herbicides and insecticides, specific research detailing the direct application of this compound in the synthesis of commercial or developmental agrochemicals is not prominently documented in publicly available literature. researchgate.net Reviews of novel pyridine-based agrochemicals often highlight structures with different substitution patterns. researchgate.net However, the synthetic versatility of this iodo-pyridine makes it a potential candidate for the exploratory synthesis of new active ingredients in agrochemical research.

Utilization in Materials Science for Specialty Chemical Development

Substituted pyridines and their derivatives, particularly bipyridines and terpyridines, are crucial ligands in coordination chemistry and are used to build functional materials such as metal-organic frameworks (MOFs), conductive polymers, and photosensitizers for applications in electronics and photovoltaics. The reactivity of the iodo-group in this compound makes it a suitable starting point for synthesizing more complex pyridine-based ligands through cross-coupling reactions. While the direct use of this specific compound in published materials science research is not widespread, the general strategy of using functionalized pyridines to create materials with tailored electronic and photophysical properties is well-established. acs.org

Development of Research Reagents for Expedited Organic Transformations

This compound is commercially available as a research chemical, or building block, for use in organic synthesis. Its value lies in its pre-functionalized structure, which allows chemists to bypass steps that would otherwise be needed to install the methyl and methoxy groups. However, there is no significant evidence in the literature to suggest that this compound is used as a precursor to develop new classes of reagents, such as specialized ligands or catalysts, for broader use in organic transformations.

Integration in Chromatographic and Analytical Method Development

The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring reaction progress, determining purity, and conducting quality control. While specific HPLC or other analytical methods developed explicitly for this compound are not detailed in the literature, methods for closely related substituted pyridines are common. google.comnih.gov For example, reversed-phase HPLC is frequently used for the analysis of methoxy- and methyl-substituted pyridines and their derivatives. researchgate.netnih.gov These established methods for similar compounds provide a strong foundation for developing analytical procedures for this compound, which would be crucial for its application in any regulated field, such as pharmaceutical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.